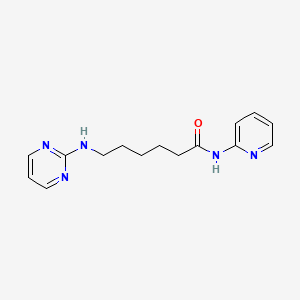

N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide

Description

N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide is a compound that features both pyridine and pyrimidine rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in scientific research.

Properties

Molecular Formula |

C15H19N5O |

|---|---|

Molecular Weight |

285.34 g/mol |

IUPAC Name |

N-pyridin-2-yl-6-(pyrimidin-2-ylamino)hexanamide |

InChI |

InChI=1S/C15H19N5O/c21-14(20-13-7-3-5-9-16-13)8-2-1-4-10-17-15-18-11-6-12-19-15/h3,5-7,9,11-12H,1-2,4,8,10H2,(H,16,20,21)(H,17,18,19) |

InChI Key |

PJISOKFEFHVJLW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)NC(=O)CCCCCNC2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide typically involves the reaction of a pyridine derivative with a pyrimidine derivative under specific conditions. One common method involves the use of a coupling reagent to facilitate the formation of the amide bond between the two heterocyclic rings. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to ensure the reaction proceeds efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the continuous production of the compound, reducing the time and cost associated with batch processing. The use of automated systems can also improve the consistency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the heterocyclic rings is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile introduced.

Scientific Research Applications

N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide has a wide range of applications in scientific research:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It can act as a ligand in the study of enzyme-substrate interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes.

Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism by which N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

- N-(pyridin-3-yl)-6-(pyrimidin-2-ylamino)hexanamide

- N-(pyridin-4-yl)-6-(pyrimidin-2-ylamino)hexanamide

- N-(pyridin-2-yl)-6-(pyrimidin-4-ylamino)hexanamide

Uniqueness

N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide is unique due to the specific positioning of the pyridine and pyrimidine rings, which can influence its reactivity and binding properties. This unique structure allows it to interact with different molecular targets compared to its similar compounds, making it a valuable compound for various applications.

Biological Activity

N-(pyridin-2-yl)-6-(pyrimidin-2-ylamino)hexanamide is a complex organic compound characterized by its unique structural features, which include a pyridine and a pyrimidine moiety linked by a hexanamide chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The molecular formula of this compound is , and its structure can be represented as follows:

This configuration allows for diverse interactions with biological targets, enhancing its potential therapeutic applications.

Biological Activity

The biological activity of this compound is primarily attributed to its structural components. The pyridine and pyrimidine rings are known to participate in various biochemical pathways, influencing cellular functions.

Anticancer Properties

Research indicates that compounds containing pyridine and pyrimidine derivatives exhibit significant anticancer properties. Preliminary studies have shown that this compound can inhibit cancer cell proliferation, particularly in human cancer cell lines.

A study conducted on several derivatives revealed that those with similar structural features demonstrated varying degrees of cytotoxicity against different cancer types. The results are summarized in the table below:

| Compound | Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Anticancer | 10.5 | Inhibition of cell cycle progression |

| 5-amino-3-thiazolo[4,5-d]pyrimidine | Antimicrobial | 15.0 | Disruption of nucleic acid synthesis |

| 4-(pyridin-2-yl)pyrimidine | Anticancer | 8.0 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promise as an antimicrobial agent. The presence of the pyrimidine ring enhances its ability to interact with bacterial DNA, potentially inhibiting replication.

Research indicates that this compound exhibits activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacterial strains are presented in the following table:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 16 | Strong |

| Pseudomonas aeruginosa | 64 | Weak |

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound in various experimental settings:

- In Vivo Studies : A study involving murine models demonstrated that treatment with this compound resulted in significant tumor reduction compared to control groups.

- Combination Therapies : When used in combination with established chemotherapeutics, the compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound may interfere with key signaling pathways involved in cell survival and proliferation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.